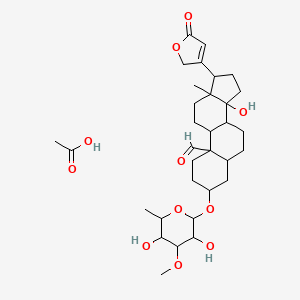
Acetylperuvoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylperuvoside is a cardiac glycoside derived from the plant Cascabela thevetioides. It is known for its potent biological activities, particularly in the treatment of heart conditions. This compound is a derivative of peruvoside, which is also a well-known cardiac glycoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylperuvoside typically involves the acetylation of peruvoside. Peruvoside can be extracted from the seeds of Cascabela thevetioides through a series of steps including fermentation, extraction, and chromatography . The acetylation process involves reacting peruvoside with acetic anhydride in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The seeds of Cascabela thevetioides are fermented to release glycosides, which are then extracted and purified using chromatography. The purified peruvoside is then acetylated to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetylperuvoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can yield reduced derivatives with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Acetylperuvoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of cardiac glycosides.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects in treating heart conditions and other diseases.
Industry: It is used in the pharmaceutical industry for the development of new cardiac drugs
Mecanismo De Acción
Acetylperuvoside exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure .
Comparación Con Compuestos Similares
Acetylperuvoside is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique properties that make it distinct:
Digoxin: Like this compound, digoxin inhibits the sodium-potassium ATPase enzyme, but it has a different chemical structure and pharmacokinetic profile.
Digitoxin: Digitoxin also inhibits the sodium-potassium ATPase enzyme, but it has a longer half-life compared to this compound.
Similar compounds include:
- Peruvoside
- Thevetin A
- Thevetin B
- Acetylthevetin A
- Acetylthevetin B
- Acetylthevetin C .
This compound’s unique acetyl group distinguishes it from other cardiac glycosides, potentially offering different pharmacological properties and therapeutic benefits.
Propiedades
Número CAS |
117742-04-8 |
|---|---|
Fórmula molecular |
C32H48O11 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
acetic acid;3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9.C2H4O2/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17;1-2(3)4/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
AEUATSCGBUXTAP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
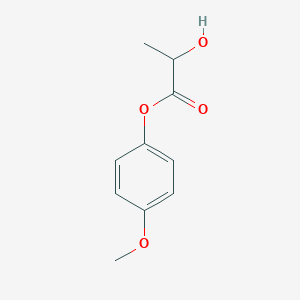



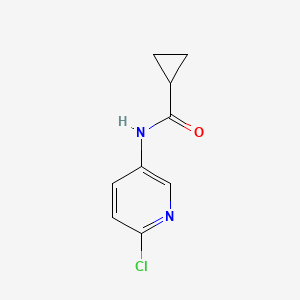

![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
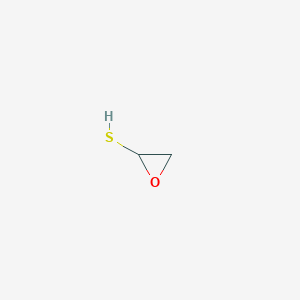
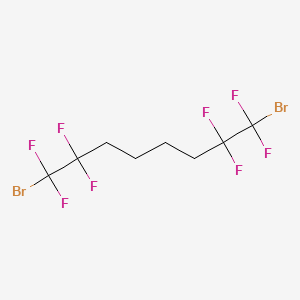
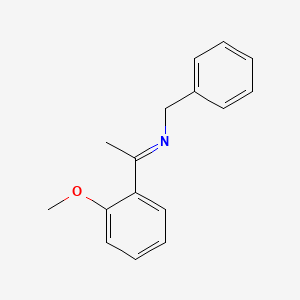

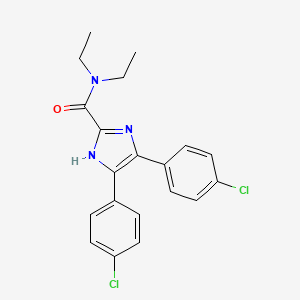
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)
